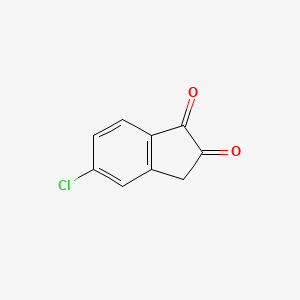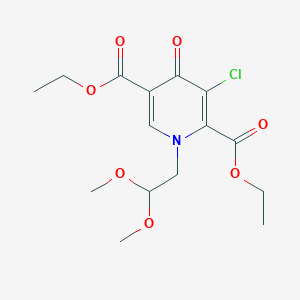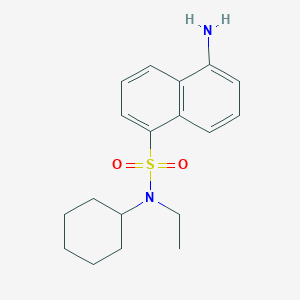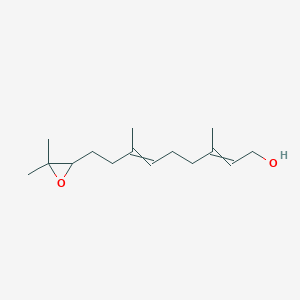
3-Methyl-2-(trifluoromethyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(trifluoromethyl)anisole is an organic compound with the molecular formula C9H9F3O. It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethyl group at the 2-position and a methyl group at the 3-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(trifluoromethyl)anisole can be achieved through several methods. One common approach involves the reaction of 3-methylanisole with trifluoromethylating agents under specific conditions. For instance, the introduction of the trifluoromethyl group can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(trifluoromethyl)anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or sulfonic acid groups replace hydrogen atoms on the aromatic ring.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can be used for halogenation reactions.
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used for nitration reactions.
Sulfonation: Sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) is used for sulfonation reactions.
Major Products Formed
Halogenation: 3-Methyl-2-(trifluoromethyl)-4-chloroanisole or 3-Methyl-2-(trifluoromethyl)-4-bromoanisole.
Nitration: 3-Methyl-2-(trifluoromethyl)-4-nitroanisole.
Sulfonation: 3-Methyl-2-(trifluoromethyl)-4-sulfonic acid anisole.
Aplicaciones Científicas De Investigación
3-Methyl-2-(trifluoromethyl)anisole is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(trifluoromethyl)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Anisole (Methoxybenzene): A simpler analog without the trifluoromethyl and methyl groups.
3-Methylanisole: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)anisole: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-2-(trifluoromethyl)anisole is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group increases the compound’s electron-withdrawing ability, enhancing its reactivity in electrophilic aromatic substitution reactions. Additionally, the methyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity in various chemical reactions.
Propiedades
Fórmula molecular |
C9H9F3O |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
1-methoxy-3-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O/c1-6-4-3-5-7(13-2)8(6)9(10,11)12/h3-5H,1-2H3 |
Clave InChI |
XTINOONQABFXRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)



![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)




![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
